Schembl21844556

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Schembl21844556 is a small molecule that has been used in a variety of scientific research applications. It is an efficient synthetic tool that has been used to study a range of biological processes, from protein-protein interactions to gene expression. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Schembl21844556 has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo, it has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body. In vitro, it has been used to study protein-protein interactions, gene expression, and cell signaling pathways.

Mécanisme D'action

Target of Action

TL13-22, also known as “TL 13-22” or “Schembl21844556”, is primarily an inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a protein tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

TL13-22 interacts with ALK by inhibiting its activity . It is a potent ALK inhibitor with an IC50 of 0.54 nM . This means that it can inhibit 50% of ALK activity at a concentration of 0.54 nM.

Biochemical Pathways

It is known that alk, the primary target of tl13-22, is involved in several signaling pathways related to cell growth and survival . By inhibiting ALK, TL13-22 could potentially affect these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

It is generally expected that a drug-like molecule such as tl13-22 would have good adme properties . These properties are crucial for the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of TL13-22’s action primarily involve the inhibition of ALK activity . This inhibition can lead to a decrease in the proliferation of cells that are dependent on ALK signaling for growth and survival . The specific cellular and molecular effects of tl13-22 are likely to be dependent on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the activity and stability of tl13-22

Activité Biologique

Schembl21844556 has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to have neuroprotective and immunomodulatory effects.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, changes in cell signaling pathways, and changes in protein-protein interactions. It has also been shown to modulate the activity of various enzymes and receptors.

Avantages Et Limitations Des Expériences En Laboratoire

Schembl21844556 has several advantages for laboratory experiments. It is easy to synthesize, cost-effective, and has a variety of biological activities. However, it also has some limitations, such as its potential to interact with other molecules in the cell, which could lead to unexpected results.

Orientations Futures

There are a variety of future directions for Schembl21844556 research. These include further exploration of its mechanisms of action, the development of new applications for laboratory experiments, and the exploration of its potential therapeutic uses. Additionally, further research into its pharmacodynamics, biochemical and physiological effects, and biological activities could lead to new insights into its potential uses. Finally, further research into its safety and toxicity profile could lead to new applications for its use in humans.

Méthodes De Synthèse

Schembl21844556 is synthesized using a two-step process. The first step involves the reaction of ethyl-2-chloroacetate with arylhydrazines, which yields an intermediate arylhydrazone. The second step involves the reaction of the arylhydrazone with a halogenated amine, which yields the final product. This synthesis method is simple, efficient, and cost-effective.

Analyse Biochimique

Biochemical Properties

TL13-22 is known to interact with the Anaplastic Lymphoma Kinase (ALK) in cells . It acts as a potent inhibitor of ALK, with an IC50 value of 0.54 nM . This interaction does not lead to the degradation of ALK in cells, indicating that TL13-22 may bind to ALK and inhibit its activity without causing its breakdown .

Cellular Effects

The cellular effects of TL13-22 are primarily related to its role as an ALK inhibitor By inhibiting ALK, TL13-22 can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are regulated by ALK

Molecular Mechanism

The molecular mechanism of action of TL13-22 involves its interaction with ALK . As an ALK inhibitor, TL13-22 binds to ALK and inhibits its activity This inhibition can lead to changes in gene expression and cellular processes regulated by ALK

Propriétés

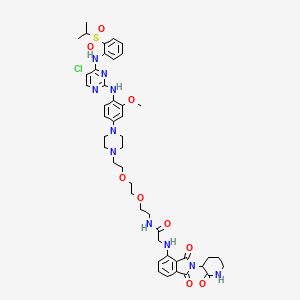

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBGYTWMZKXATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55ClN10O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)

![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)

![2-[(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2854625.png)

![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)

![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)